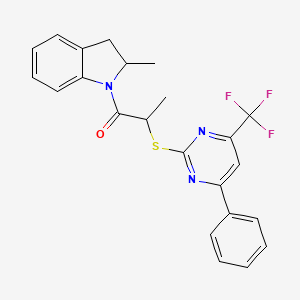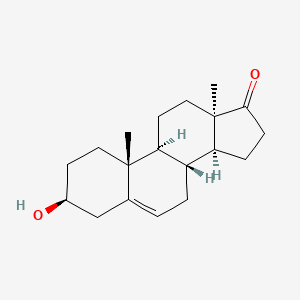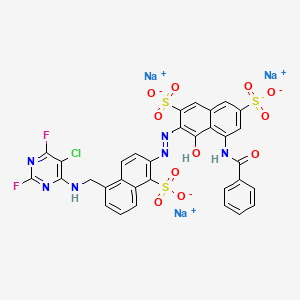
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is conjugated with a thiophene ring through a vinyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 2-thiophenylvinylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura cross-coupling mechanism, which is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the design of boron-containing biomolecules for use in medicinal chemistry and drug discovery.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-phenylvinyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a thiophene ring.
4,4,5,5-Tetramethyl-2-(2-furylvinyl)-1,3,2-dioxaborolane: Contains a furan ring instead of a thiophene ring.
4,4,5,5-Tetramethyl-2-(2-pyridylvinyl)-1,3,2-dioxaborolane: Features a pyridine ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane imparts unique electronic properties to the compound, making it particularly valuable in the synthesis of conjugated polymers and electronic materials. The thiophene ring enhances the compound’s ability to participate in π-π interactions, which are crucial for the development of advanced materials with specific electronic characteristics.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-thiophen-2-ylethenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNLKBIEIAQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
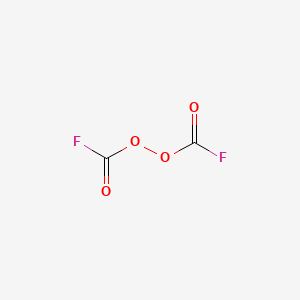
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
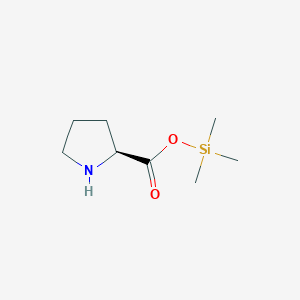
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
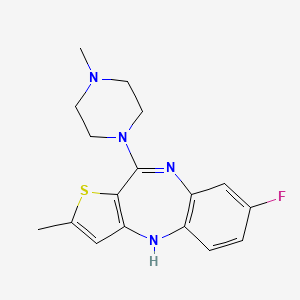

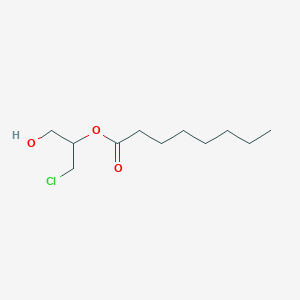

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
